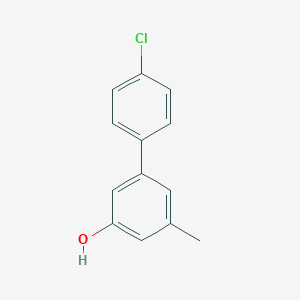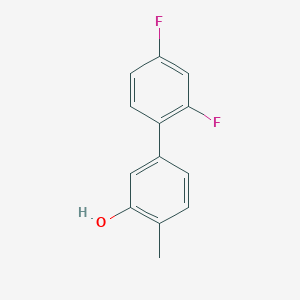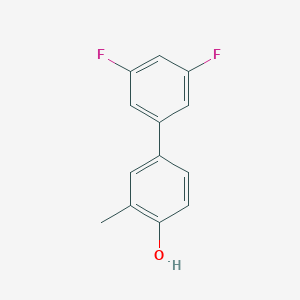
4-(2,3-Difluorophenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Difluorophenyl)-2-methylphenol, 95% (4-DFPM) is a phenolic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a highly versatile compound, with a wide range of properties such as low volatility, low toxicity, and high solubility in a variety of solvents. 4-DFPM is used in the synthesis of various drugs, including antibiotics and anti-cancer drugs, as well as in the production of various cosmetics and detergents. It is also used in the synthesis of various polymers, such as polyurethane, polyester, and polycarbonate.
作用機序
The mechanism of action of 4-(2,3-Difluorophenyl)-2-methylphenol, 95% is not yet fully understood. It is believed that 4-(2,3-Difluorophenyl)-2-methylphenol, 95% binds to certain receptors in the body, resulting in the activation of various biochemical pathways. This activation of biochemical pathways is thought to be responsible for the various effects of 4-(2,3-Difluorophenyl)-2-methylphenol, 95%, such as its anti-inflammatory, anti-bacterial, and anti-cancer effects.
Biochemical and Physiological Effects
4-(2,3-Difluorophenyl)-2-methylphenol, 95% has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. It has also been shown to have an antioxidant effect, which can help to protect cells from damage caused by free radicals. Additionally, 4-(2,3-Difluorophenyl)-2-methylphenol, 95% has been shown to be effective against certain viruses, such as the human immunodeficiency virus (HIV).
実験室実験の利点と制限
4-(2,3-Difluorophenyl)-2-methylphenol, 95% has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the lab. However, one of the main limitations is that it is not very stable, meaning that it must be stored in a cool, dry place to ensure it does not degrade. Additionally, it must be handled with care, as it can be toxic if inhaled or ingested.
将来の方向性
There are several potential future directions for 4-(2,3-Difluorophenyl)-2-methylphenol, 95% research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to determine how 4-(2,3-Difluorophenyl)-2-methylphenol, 95% can be used to synthesize new drugs and polymers. Additionally, research could be done to determine how 4-(2,3-Difluorophenyl)-2-methylphenol, 95% can be used to treat various diseases, such as cancer and HIV. Finally, research could be done to determine how 4-(2,3-Difluorophenyl)-2-methylphenol, 95% can be used in the synthesis of various cosmetics and detergents.
合成法
4-(2,3-Difluorophenyl)-2-methylphenol, 95% is synthesized through a two-step process. The first step involves the reaction of 2,3-difluorophenol with 2-methylphenol in the presence of an acid catalyst, such as sulfuric acid, to produce 4-(2,3-Difluorophenyl)-2-methylphenol, 95%. The second step involves the reaction of 4-(2,3-Difluorophenyl)-2-methylphenol, 95% with a base, such as sodium hydroxide, to produce the desired product. The reaction conditions, such as temperature and time, need to be carefully controlled to ensure the desired product is obtained.
科学的研究の応用
4-(2,3-Difluorophenyl)-2-methylphenol, 95% has a wide range of scientific research applications, including in the synthesis of various drugs, such as antibiotics and anti-cancer drugs. It is also used in the synthesis of various polymers, such as polyurethane, polyester, and polycarbonate. Additionally, 4-(2,3-Difluorophenyl)-2-methylphenol, 95% is used in the synthesis of various cosmetics and detergents.
特性
IUPAC Name |
4-(2,3-difluorophenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-7-9(5-6-12(8)16)10-3-2-4-11(14)13(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZYYWGPAAJBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C(=CC=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683788 |
Source


|
| Record name | 2',3'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261893-25-7 |
Source


|
| Record name | 2',3'-Difluoro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














